molecular formula C9H18ClNO B13497023 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride

Cat. No.: B13497023
M. Wt: 191.70 g/mol
InChI Key: UIAXUZBBSAUYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a dimethylamino group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)cyclohexan-1-one: A closely related compound with similar chemical properties.

    2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Another derivative with comparable applications.

    4-Dimethylamino-4-(p-tolyl)cyclohexanone: Known for its analgesic properties.

Uniqueness

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H

InChI Key

UIAXUZBBSAUYQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(=O)CC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.